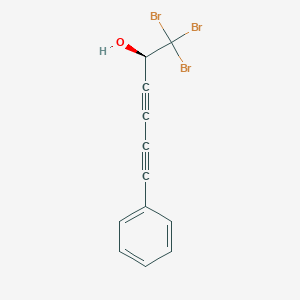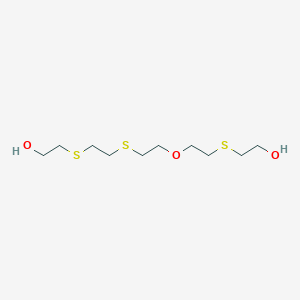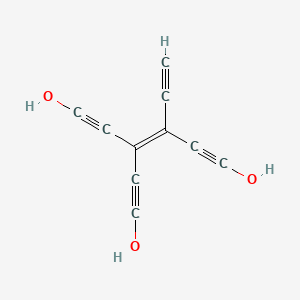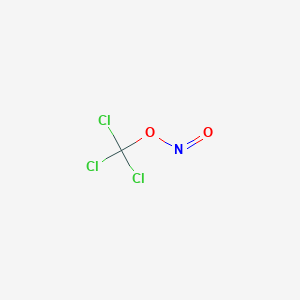
Trichloromethyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloromethyl nitrite is a chemical compound characterized by the presence of a trichloromethyl group (CCl₃) attached to a nitrite group (NO₂). This compound is known for its applications in various fields, including agriculture, where it is used as a nitrification inhibitor to enhance nitrogen use efficiency in soils.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloromethyl nitrite can be synthesized through the reaction of trichloromethyl compounds with nitrite sources under controlled conditions. One common method involves the reaction of trichloromethyl chloride with sodium nitrite in the presence of a solvent like acetonitrile. The reaction is typically carried out at low temperatures to prevent decomposition of the product.
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: Trichloromethyl nitrite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form trichloromethyl nitrate.
Reduction: Reduction reactions can convert it into trichloromethyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrite group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Trichloromethyl nitrate.
Reduction: Trichloromethyl amine derivatives.
Substitution: Various substituted trichloromethyl compounds depending on the nucleophile used.
Scientific Research Applications
Trichloromethyl nitrite has a wide range of applications in scientific research:
Biology: It is studied for its potential effects on biological systems, particularly in the context of nitrification inhibition.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of trichloromethyl nitrite primarily involves its role as a nitrification inhibitor. It inhibits the activity of ammonia-oxidizing bacteria and archaea, thereby reducing the conversion of ammonium to nitrate in soils. This inhibition is achieved through the interaction of the trichloromethyl group with the active sites of the enzymes involved in nitrification, leading to the formation of stable complexes that prevent the enzymes from functioning properly.
Comparison with Similar Compounds
Nitrapyrin: 2-chloro-6-(trichloromethyl)pyridine, another nitrification inhibitor.
Etridiazole: 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole, used in agriculture.
Dicyandiamide (DCD): A nitrification inhibitor used in various agricultural applications.
Uniqueness: Trichloromethyl nitrite is unique due to its specific combination of trichloromethyl and nitrite groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
496787-30-5 |
|---|---|
Molecular Formula |
CCl3NO2 |
Molecular Weight |
164.37 g/mol |
IUPAC Name |
trichloromethyl nitrite |
InChI |
InChI=1S/CCl3NO2/c2-1(3,4)7-5-6 |
InChI Key |
GFNFFMACHJPNML-UHFFFAOYSA-N |
Canonical SMILES |
C(ON=O)(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


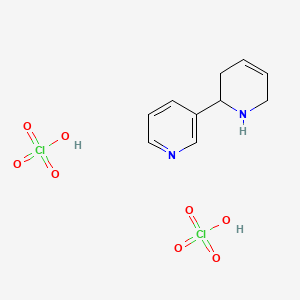
![5-(Butan-2-yl)-2-[2-(cyclohex-3-en-1-yl)ethyl]-5-methyl-1,3-dioxane](/img/structure/B14232422.png)
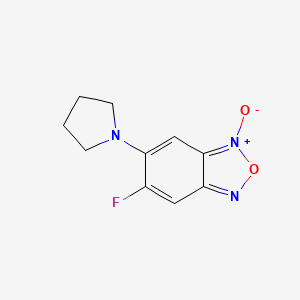

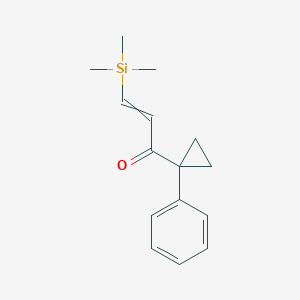
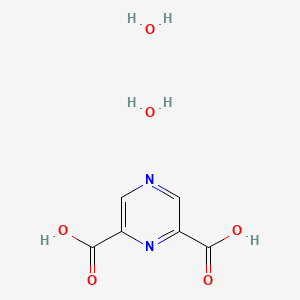
![Benzoic acid, 3,3'-carbonylbis[6-[(1-naphthalenylcarbonyl)amino]-](/img/structure/B14232447.png)

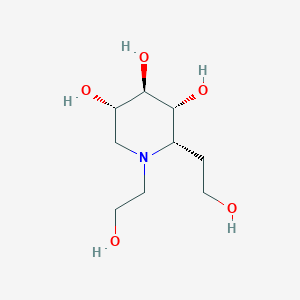
![[1,1'-Biphenyl]-2-ol, 4-amino-3'-methyl-](/img/structure/B14232483.png)
